N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship (SAR)

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide (CAS 897615-51-9; molecular formula C₁₉H₁₉ClN₆O₄S; MW 462.91 g/mol) is a fully synthetic small molecule belonging to the tetrazole-sulfonamide-benzamide class. The compound integrates a 4-chlorophenyl-substituted 1H-tetrazole ring linked via a methylene bridge to a 4-(morpholinosulfonyl)benzamide core.

Molecular Formula C19H19ClN6O4S
Molecular Weight 462.91
CAS No. 897615-51-9
Cat. No. B2840123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide
CAS897615-51-9
Molecular FormulaC19H19ClN6O4S
Molecular Weight462.91
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H19ClN6O4S/c20-15-3-5-16(6-4-15)26-18(22-23-24-26)13-21-19(27)14-1-7-17(8-2-14)31(28,29)25-9-11-30-12-10-25/h1-8H,9-13H2,(H,21,27)
InChIKeyZDJWZFCXZYNGTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide (CAS 897615-51-9)


N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide (CAS 897615-51-9; molecular formula C₁₉H₁₉ClN₆O₄S; MW 462.91 g/mol) is a fully synthetic small molecule belonging to the tetrazole-sulfonamide-benzamide class. The compound integrates a 4-chlorophenyl-substituted 1H-tetrazole ring linked via a methylene bridge to a 4-(morpholinosulfonyl)benzamide core . This structure embeds a tetrazole moiety—a recognized carboxylic acid bioisostere—and a morpholinosulfonyl group that modulates solubility and hydrogen-bonding capacity . The compound is catalogued in commercial screening libraries and has been referenced as a potential process-related impurity of the PDE5 inhibitor avanafil under a related CAS registry (1624833-89-1), indicating its relevance to pharmaceutical impurity profiling workflows [1].

Why In-Class Substitution Is Not Advisable for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide


Within the 4-(morpholinosulfonyl)-N-((1-aryl-1H-tetrazol-5-yl)methyl)benzamide series, the para-substituent on the N1-phenyl ring is the sole structural variable, yet it profoundly alters electronic character, lipophilicity, and potential target engagement . The 4-chlorophenyl group (Hammett σₚ = +0.23) exerts a substantially stronger electron-withdrawing inductive effect than the 4-fluorophenyl (σₚ = +0.06), 4-methoxyphenyl (σₚ = −0.27), p-tolyl (σₚ = −0.17), or unsubstituted phenyl (σₚ = 0.00) analogs [1]. These electronic differences modulate the electron density of the tetrazole ring and the acidity of the methylene linker, which can alter hydrogen-bonding patterns, metabolic stability, and binding poses in ways that are not predictable without compound-specific assay data . Consequently, procurement decisions cannot assume interchangeability among these analogs; selection must be driven by the specific electronic and lipophilic profile of the 4-chlorophenyl substituent required for the intended assay or synthetic application.

Quantitative Differentiation Evidence: N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide vs. Closest Analogs


Para-Substituent Electronic Effect (Hammett σₚ): 4-Chlorophenyl vs. 4-Fluorophenyl, 4-Methoxyphenyl, p-Tolyl, and Unsubstituted Phenyl Analogs

The 4-chlorophenyl substituent in the target compound imparts a Hammett σₚ constant of +0.23, reflecting moderate electron-withdrawing character via induction. This contrasts with the 4-fluorophenyl analog (CAS 897623-69-7; σₚ = +0.06, weakly electron-withdrawing), the unsubstituted phenyl analog (σₚ = 0.00), the p-tolyl analog (CAS 921166-10-1; σₚ = −0.17, electron-donating), and the 4-methoxyphenyl analog (CAS 897614-93-6; σₚ = −0.27, strongly electron-donating) [1][2]. These differences are well-established in the physical organic chemistry literature and are not dependent on proprietary assay data [1].

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship (SAR)

Molecular Weight Differentiation: 4-Chlorophenyl vs. 4-Fluorophenyl and 4-Methoxyphenyl Analogs

The target compound (C₁₉H₁₉ClN₆O₄S; MW 462.91 g/mol) is 16.4 Da heavier than the 4-fluorophenyl analog (C₁₉H₁₉FN₆O₄S; MW 446.5 g/mol) and 4.4 Da heavier than the 4-methoxyphenyl analog (C₂₀H₂₂N₆O₅S; MW 458.5 g/mol) . This mass difference is analytically significant for LC-MS/MS discrimination in complex mixtures, particularly in pharmaceutical impurity profiling where co-elution with the parent drug or other process impurities must be ruled out [1].

Physicochemical Profiling Compound Library Management Mass Spectrometry

Screening Library Provenance: PubChem Bioassay Exposure of the 4-Fluorophenyl Analog — Class-Level Inference with Explicit Gap for the Target Compound

The 4-fluorophenyl analog (CAS 897623-69-7) has been interrogated in multiple PubChem bioassays deposited by the Scripps Research Institute Molecular Screening Center and NCGC, including: (i) a qHTS fluorescence-based biochemical assay for ADAM17 (TACE) inhibitors; (ii) a cell-based fluorescence assay for muscarinic acetylcholine M1 receptor agonists; and (iii) qHTS for inhibitors of human tyrosyl-DNA phosphodiesterase 1 (TDP1) . The target 4-chlorophenyl compound features an identical core scaffold and differs only by the halogen para-substituent; however, no PubChem bioassay records were retrievable specifically for CAS 897615-51-9 at the time of this analysis [1]. This absence of assay data means that any biological activity claims for the target compound must be treated as unverified until direct screening results are generated.

High-Throughput Screening (HTS) PubChem BioAssay Drug Discovery

Pharmaceutical Relevance: Connection to Avanafil Impurity Profiling and Quality Control

The molecular formula C₁₉H₁₉ClN₆O₄S (MW 462.91) is registered under CAS 1624833-89-1 as an avanafil-related impurity (designated Avanafil Impurity 51 or Impurity 46 by various reference standard suppliers) [1]. The characterization of avanafil process impurities by UPLC-MS/MS and their synthesis for use as analytical reference standards is documented in the peer-reviewed literature, establishing a regulatory-grade requirement for compounds of this exact structure [2]. While the precise structural identity of the impurity carrying this formula requires confirmation by independent spectroscopic analysis, the co-occurrence of this molecular formula in avanafil impurity catalogues creates a concrete, commercially relevant use-case for the target compound as a potential reference standard in PDE5 inhibitor quality control.

Pharmaceutical Impurity Profiling Quality Control UPLC-MS/MS

Data Gap Declaration: Absence of Published Comparative Biological Activity Data

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and ChemSpider (performed 2026-05-09) yielded no primary research articles, patent disclosures, or curated database entries containing quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or % inhibition) for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide (CAS 897615-51-9) [1]. Similarly, no comparative head-to-head biological data were found for the target compound against any of its closest structural analogs. This evidence gap precludes the generation of activity-based differentiation claims at this time [1]. Users are advised that procurement decisions must currently rely on structural and physicochemical differentiation parameters (as outlined in Evidence Items 1–4) rather than on demonstrated biological superiority or selectivity.

Data Transparency Procurement Risk Assessment Evidence-Based Selection

Evidence-Backed Application Scenarios for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-(morpholinosulfonyl)benzamide


Pharmaceutical Impurity Reference Standard for Avanafil Quality Control

Given the documented registration of this molecular formula (C₁₉H₁₉ClN₆O₄S) under CAS 1624833-89-1 as an avanafil-related impurity , the target compound is suited for use as an analytical reference standard in UPLC-MS/MS methods for avanafil impurity profiling. The peer-reviewed characterization of avanafil process impurities establishes a precedent for procurement of compounds with this exact formula for method development and validation [1]. The distinct molecular weight (462.91 g/mol) facilitates unambiguous mass-spectrometric identification in complex drug-product matrices.

Medicinal Chemistry SAR Exploration of 4-(Morpholinosulfonyl)benzamide Tetrazole Series

The target compound's 4-chlorophenyl substituent (σₚ = +0.23) occupies a unique electronic position within the series—between the weakly electron-withdrawing 4-fluorophenyl (σₚ = +0.06) and more strongly electron-withdrawing nitro analogs . This makes it a valuable tool compound for systematic SAR studies aimed at correlating aryl ring electronics with biological activity, metabolic stability, or physicochemical properties across the series . Procurement for SAR panels should include the 4-chlorophenyl, 4-fluorophenyl, and unsubstituted phenyl variants to enable multiparameter analysis.

High-Throughput Screening Library Expansion with Halogen-Diversified Tetrazole Scaffolds

The 4-fluorophenyl analog has documented screening exposure across multiple target classes including ADAM17, muscarinic M1, and TDP1 . The 4-chlorophenyl variant offers a halogen-diversified probe for the same scaffold space, with distinct electronic (σₚ +0.23 vs. +0.06) and lipophilic (Cl more lipophilic than F) properties that may alter target engagement profiles [1]. Procurement for HTS library expansion is justified when halogen-scanning is part of the screening strategy, provided that confirmatory dose-response testing is planned.

Method Development for LC-MS/MS Discrimination of Halogenated Tetrazole-Benzamide Analogs

The 16.4 Da mass difference between the target compound (462.91 g/mol) and its 4-fluorophenyl analog (446.5 g/mol) , combined with the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1), provides analytically useful features for developing selective LC-MS/MS methods that resolve these closely related analogs. This application is particularly relevant for laboratories engaged in impurity fate-and-purge studies or forced degradation analysis where halogenated tetrazole derivatives may co-occur.

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